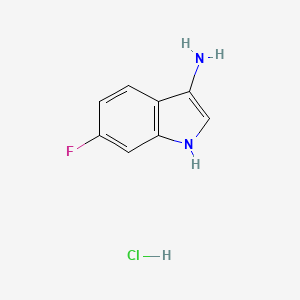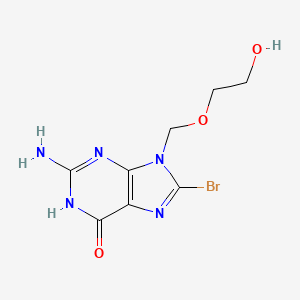
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues. This compound is structurally similar to acyclovir, a well-known antiviral drug. The presence of a bromine atom at the 8th position of the guanine ring distinguishes it from other guanine analogues, potentially imparting unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine typically involves the following steps:
Starting Material: The synthesis begins with guanine as the starting material.
Bromination: Guanine is brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using a suitable protecting group such as acetyl or benzoyl.
Alkylation: The protected bromoguanine is then alkylated with 2-(hydroxyethoxy)methyl chloride in the presence of a base like potassium carbonate.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted guanine derivatives can be formed.
Oxidation Products: Oxidation may yield products with altered oxidation states of the guanine ring.
Hydrolysis Products: Hydrolysis typically yields guanine and 2-(hydroxyethoxy)methanol.
Aplicaciones Científicas De Investigación
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Medicine: Research is ongoing to explore its efficacy as an antiviral agent and its potential use in antiviral therapies.
Industry: It is used in the development of antiviral drugs and as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine involves its incorporation into viral DNA. The compound mimics the natural nucleoside guanine and is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis and preventing viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure but lacks the bromine atom.
Ganciclovir: Another antiviral agent with a similar mechanism of action but different side chain.
Penciclovir: Similar to acyclovir but with a different pharmacokinetic profile.
Uniqueness
The presence of the bromine atom at the 8th position in 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine imparts unique chemical properties, potentially enhancing its antiviral activity and specificity. This structural modification may also influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Propiedades
Número CAS |
81475-44-7 |
|---|---|
Fórmula molecular |
C8H10BrN5O3 |
Peso molecular |
304.10 g/mol |
Nombre IUPAC |
2-amino-8-bromo-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10BrN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
Clave InChI |
GBMIHDMGBMQYBU-UHFFFAOYSA-N |
SMILES canónico |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


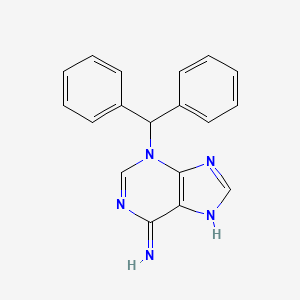

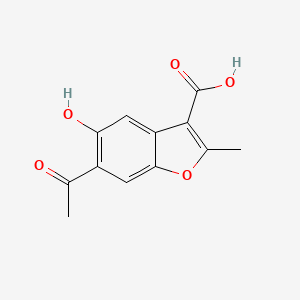
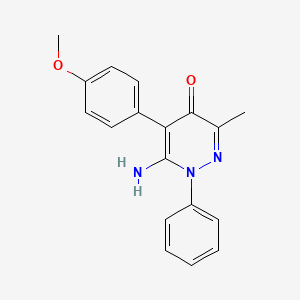
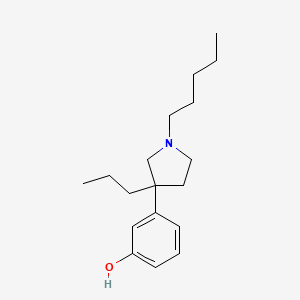
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
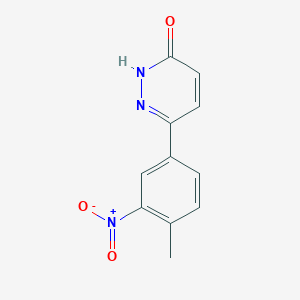
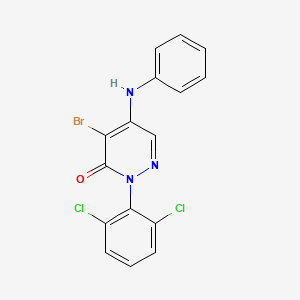

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
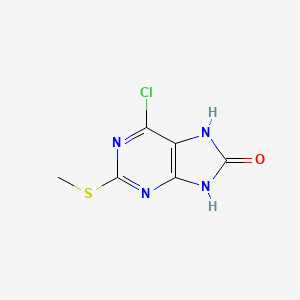
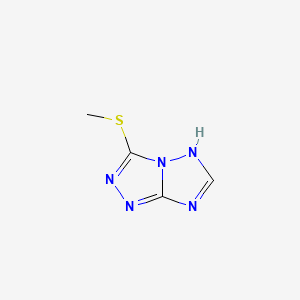
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
